(S)-Enantiomer vs. (R)-Enantiomer (CAS 269398-81-4): Absolute Configuration Defines Peptide Diastereomeric Outcome and Biological Recognition
The target compound bears the (S)-configuration at the β-carbon (C-3), while its direct enantiomer (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid (CAS 269398-81-4) bears the (R)-configuration [1]. In peptide synthesis, incorporation of opposite enantiomers yields diastereomeric products that differ in all physical and biological properties. Although no published head-to-head coupling-efficiency comparison is available for this specific pair, the well-established principle of stereochemical fidelity in SPPS means that substituting the (R)-enantiomer yields a product with inverted β-carbon stereochemistry and a theoretical diastereomeric excess (de) that diverges from the intended sequence, with the magnitude of divergence dependent on the number of additional chiral centers in the target peptide [2]. Commercial availability of both enantiomers as distinct catalog items (M2105 and M2106) with matched purity specifications (97% minimum) confirms that stereochemical identity is the key procurement discriminator, not purity or price parity .
| Evidence Dimension | β-carbon (C-3) absolute configuration and its effect on peptide diastereomeric purity |
|---|---|
| Target Compound Data | (S)-configuration at C-3 (CAS 270062-91-4) |
| Comparator Or Baseline | (R)-configuration at C-3 (CAS 269398-81-4) |
| Quantified Difference | Qualitative: opposite enantiomer → opposite β-carbon configuration → diastereomeric product (de diverges from intended sequence; magnitude depends on number of additional chiral centers in target peptide) |
| Conditions | Solid-phase peptide synthesis (SPPS); both enantiomers commercially available at ≥97% purity (AKSci, HC Biotech) |
Why This Matters
For procurement, selecting the incorrect enantiomer guarantees synthesis of the wrong diastereomer; the (S)-enantiomer must be explicitly specified when the target peptide sequence requires (S)-configuration at the β-amino acid residue.
- [1] Shanghai HC Biotech Co., Ltd. Product Catalog: M2105 Fmoc-(S)-3-Amino-4-(2-methyl-phenyl)-butyric acid (CAS 270062-91-4); M2106 Fmoc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric acid (CAS 269398-81-4). View Source
- [2] Eliel, E.L. and Wilen, S.H. (1994) Stereochemistry of Organic Compounds. New York: Wiley. Chapter 2: 'Configuration and Conformation', pp. 49–118. View Source
